molecular formula C₁₀H₁₄N₂O₂ B1140081 (1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide [20per cent in ethanol] CAS No. 129547-84-8

(1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide [20per cent in ethanol]

Cat. No.: B1140081
CAS No.: 129547-84-8
M. Wt: 194.23
InChI Key:
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Description

(1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide is a nicotine derivative compound that has been studied for its potential applications in scientific research. The compound is a derivative of nicotine, a naturally occurring alkaloid found in tobacco. It has been used in laboratory experiments to study the effects of nicotine on the body and its potential therapeutic applications.

Scientific Research Applications

Nicotine's Impact on Brain Connectivity

Nicotine addiction and its treatment have not significantly advanced over the past 50 years, despite extensive research. Resting-state functional connectivity (rsFC) imaging offers new insights into brain network dynamics in addiction, particularly nicotine addiction. This approach may uncover neurobiological substrates underlying psychological dysfunctions associated with addiction, potentially leading to novel treatments for smoking cessation. For instance, emerging evidence highlights the critical role of the insula in nicotine addiction and suggests that understanding its modulation of brain networks could elucidate cognitive impairments associated with withdrawal and the performance-enhancing effects of nicotine (Sutherland, McHugh, Pariyadath, & Stein, 2012).

Environmental Tobacco Smoke Exposure

Assessment of exposure to environmental tobacco smoke (ETS) involves identifying indicators of ETS and employing methods such as personal and stationary monitoring, as well as the use of biomarkers like nicotine and cotinine. The choice of method depends on the study's aim, health outcomes, and available resources. Personal monitoring is suitable for short-term health effects, while questionnaires and interviews are better for studying long-term outcomes (Jaakkola & Jaakkola, 1997).

Interaction Between Nicotine and Alcohol

Nicotine influences operant self-administration of ethanol, modifying the reinforcing properties of ethanol during acquisition, maintenance, and reinstatement phases. This interaction suggests a complex relationship between nicotine and ethanol, potentially involving stress hormone systems and adaptations in the mesolimbic dopamine system. Understanding this relationship could lead to insights into the neuronal mechanisms linking nicotine and alcohol use (Ostroumov et al., 2015).

Nicotine's Effects on Cognition and the Brain

Tobacco smoke and nicotine have contrasting effects on health, with nicotine showing positive effects on certain cognitive domains due to its action on the cholinergic system. However, chronic exposure to smoke is associated with increased risks for negative cognitive outcomes. Recent evidence suggests caution with the use of medicinal nicotine, especially among pregnant mothers and older adults at risk for neurological diseases (Swan & Lessov-Schlaggar, 2007).

Pharmacokinetics and Metabolism of Nicotine

Advances in understanding nicotine's kinetics and biotransformation have highlighted significant individual, racial, and species differences in its metabolism. These differences are attributed to genetic, environmental, and developmental factors. Genetic polymorphisms, particularly in the CYP2A6 gene, play a crucial role in the variability of nicotine metabolism, affecting susceptibility to nicotine dependence and treatment efficacy (Tutka, Mosiewicz, & Wielosz, 2005).

Biochemical Analysis

Biochemical Properties

The biochemical properties of (1’RS,2’S)-Nicotine 1,1’-Di-N-Oxide [20% in ethanol] are largely due to its quinoxaline 1,4-di-N-oxide structure. This structure is characterized by a coordinated covalent bond between nitrogen and oxygen . The N-oxide functional group is neutral, but nitrogen and oxygen possess positive and negative formal charges, respectively . This allows the compound to interact with various enzymes, proteins, and other biomolecules, although the specific interactions depend on the nature and type of substituents present .

Cellular Effects

The cellular effects of (1’RS,2’S)-Nicotine 1,1’-Di-N-Oxide [20% in ethanol] are diverse and can influence cell function in several ways. For instance, it has been found that quinoxaline 1,4-di-N-oxides can cause DNA damage , which can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that quinoxaline 1,4-di-N-oxides can cause DNA damage , suggesting that they may interact with DNA or associated proteins. They may also exert their effects through the production of reactive oxygen species (ROS), cellular deoxygenation, metal chelation, and as bioreductive agents .

Temporal Effects in Laboratory Settings

Given the stability of the N-oxide functional group , it is likely that the compound remains stable over time

Dosage Effects in Animal Models

The effects of (1’RS,2’S)-Nicotine 1,1’-Di-N-Oxide [20% in ethanol] at different dosages in animal models have not been extensively studied. It is known that quinoxaline 1,4-di-N-oxides have been used as food additives to improve animal growth , suggesting that they may have beneficial effects at certain dosages.

Metabolic Pathways

It is known that the nitrogen cycle pathways, which involve N-oxides, play strategic roles in the metabolism of microorganisms .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide [20per cent in ethanol] involves the oxidation of nicotine to form the di-N-oxide derivative.", "Starting Materials": [ "Nicotine", "Hydrogen peroxide", "Ethanol" ], "Reaction": [ "Nicotine is dissolved in ethanol", "Hydrogen peroxide is added to the solution", "The mixture is stirred and heated at a specific temperature for a specific time", "The reaction mixture is cooled and filtered", "The resulting solid is washed with ethanol and dried to obtain (1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide [20per cent in ethanol]" ] }

129547-84-8

Molecular Formula

C₁₀H₁₄N₂O₂

Molecular Weight

194.23

synonyms

3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine 1-Oxide;  3-(1-Methyl-2-pyrrolidinyl)pyridine N,1-Dioxide; 

Origin of Product

United States

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